molecular formula C17H16N4O B11834614 2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanone CAS No. 62141-20-2

2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanone

Cat. No.: B11834614
CAS No.: 62141-20-2
M. Wt: 292.33 g/mol
InChI Key: ZJSBGKACIXEFGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanone typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. One common method includes the reaction of 1-phenyl-3-methyl-1H-pyrazol-5-amine with cyclohexanone in the presence of a suitable catalyst and solvent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanone has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . This mechanism makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanone stands out due to its specific structural features that enhance its binding affinity to CDK2, making it more effective in inhibiting cell proliferation compared to other similar compounds .

Properties

CAS No.

62141-20-2

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclohexan-1-one

InChI

InChI=1S/C17H16N4O/c22-15-9-5-4-8-13(15)16-14-10-20-21(17(14)19-11-18-16)12-6-2-1-3-7-12/h1-3,6-7,10-11,13H,4-5,8-9H2

InChI Key

ZJSBGKACIXEFGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C2=C3C=NN(C3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

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